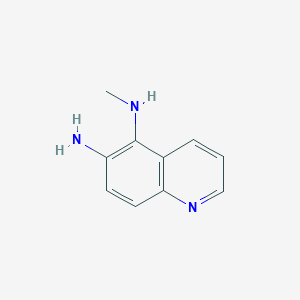
N5-Methylquinoline-5,6-diamine
描述
N5-Methylquinoline-5,6-diamine (CAS: 14204-98-9), also referred to as 6-N-methylquinoline-5,6-diamine , is a quinoline-derived diamine compound. It serves as a critical intermediate in synthetic pathways for producing biologically active heterocycles, such as imidazo[4,5-f]quinolines . Structurally, it features a quinoline backbone substituted with methyl and amine groups at the 5- and 6-positions, respectively. Its synthesis typically involves the reduction of 6-nitroquinoline-5-amine followed by N-methylation .
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
5-N-methylquinoline-5,6-diamine |
InChI |
InChI=1S/C10H11N3/c1-12-10-7-3-2-6-13-9(7)5-4-8(10)11/h2-6,12H,11H2,1H3 |
InChI 键 |
ZDEOSWJATAMVIP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC2=C1C=CC=N2)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methylquinoline-5,6-diamine typically involves the reaction of quinoline derivatives with appropriate amine sources. One common method includes the reduction of nitroquinoline derivatives using stannous chloride dihydrate in ethanol . Another approach involves the use of propargylic amines and related structures for the transition metal-mediated construction of aromatic nitrogen heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods offer advantages in terms of productivity, sustainability, and safety . The use of heterogeneous catalysts, such as cobalt oxide, for aerobic dehydrogenation of tetrahydroquinolines to quinolines is also a viable industrial approach .
化学反应分析
Types of Reactions
N5-Methylquinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using visible-light-mediated aerobic dehydrogenation.
Reduction: Reduction of nitroquinoline derivatives to amines using stannous chloride dihydrate.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as a green oxidant.
Reduction: Stannous chloride dihydrate in ethanol.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
科学研究应用
N5-Methylquinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Intermediate in the synthesis of biologically active molecules with mutagenic properties.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of N5-Methylquinoline-5,6-diamine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
相似化合物的比较
Comparison with Similar Compounds
Structural Comparison
The structural analogs of N5-Methylquinoline-5,6-diamine include:
Quinoline-5,6-diamine: The unmethylated precursor, synthesized via SnCl₂-mediated reduction of 6-nitroquinoline-5-amine .
N6-Benzylidene-quinoline-5,6-diamines (3a-f): Schiff base derivatives formed by condensation of quinoline-5,6-diamine with aromatic aldehydes .
2-Phenyl-1H-imidazo[4,5-f]quinolines (4a-f): Cyclized products derived from N6-benzylidene intermediates .
1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinolines (5a-f): N-methylated final products with enhanced lipophilicity and bioactivity .
Reactivity and Functionalization
- This compound exhibits reduced nucleophilicity at the methylated amine compared to quinoline-5,6-diamine, limiting its participation in condensation reactions. This property necessitates sequential methylation after cyclization in imidazoquinoline synthesis .
- N6-Benzylidene derivatives demonstrate higher electrophilicity at the imine carbon, enabling cyclization to imidazoquinolines. In contrast, the methyl group in this compound sterically hinders similar reactions .
Research Implications
This compound’s modular synthesis and adaptability in generating bioactive derivatives position it as a versatile scaffold in medicinal chemistry. Its methylated structure addresses limitations of simpler diamines (e.g., instability of o-phenylenediamine ) while enabling targeted drug design. Further studies on its coordination chemistry (e.g., metal complexes akin to triazine-based emitters ) could unlock applications in materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


